molecular formula C13H15F3N2O3S B5336461 2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide

2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide

Cat. No.: B5336461
M. Wt: 336.33 g/mol
InChI Key: BTKVHQABBBZZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide is a chemical compound with a complex structure that includes a trifluoromethyl group, a piperidine ring, and a sulfonylphenyl group

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-piperidin-1-ylsulfonylphenylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide. The products of these reactions depend on the specific nucleophile used.

Scientific Research Applications

2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring and sulfonylphenyl group contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide can be compared with other similar compounds, such as:

    2,2,2-trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but lacks the piperidine and sulfonylphenyl groups, making it less complex and potentially less versatile.

    2,2,2-trifluoro-N-(piperidin-3-yl)acetamide: This compound includes a piperidine ring but lacks the sulfonylphenyl group, which may affect its reactivity and stability.

    2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide: This compound has a similar trifluoromethyl group and sulfonyl group but lacks the piperidine ring, which may influence its binding affinity and overall properties.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c14-13(15,16)12(19)17-10-5-4-6-11(9-10)22(20,21)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKVHQABBBZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.